Gp100 (25-33), mouse

Description

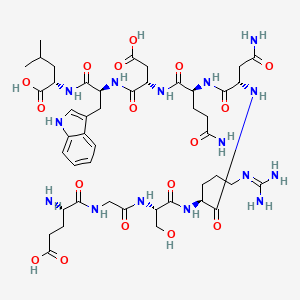

Properties

Molecular Formula |

C46H69N15O17 |

|---|---|

Molecular Weight |

1104.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C46H69N15O17/c1-21(2)14-31(45(77)78)61-41(73)28(15-22-18-53-25-7-4-3-6-23(22)25)58-43(75)30(17-37(68)69)60-40(72)27(10-11-33(48)63)57-42(74)29(16-34(49)64)59-39(71)26(8-5-13-52-46(50)51)56-44(76)32(20-62)55-35(65)19-54-38(70)24(47)9-12-36(66)67/h3-4,6-7,18,21,24,26-32,53,62H,5,8-17,19-20,47H2,1-2H3,(H2,48,63)(H2,49,64)(H,54,70)(H,55,65)(H,56,76)(H,57,74)(H,58,75)(H,59,71)(H,60,72)(H,61,73)(H,66,67)(H,68,69)(H,77,78)(H4,50,51,52)/t24-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |

InChI Key |

NPNKXFJFJDAUNM-OAXMMLDDSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Gp100 in Melanoma Mouse Models: A Technical Guide

Glycoprotein 100 (Gp100), also known as premelanosome protein (Pmel or Pmel17 in mice), is a transmembrane glycoprotein integral to melanosome maturation within melanocytes.[1][2] Its expression is largely restricted to melanocytes and melanoma cells, making it a prominent tumor-associated antigen (TAA) and a key target for immunotherapy research.[3][4][5] In preclinical research, Gp100 is extensively utilized in various melanoma mouse models to investigate and develop novel cancer immunotherapies, including vaccines and adoptive cell transfer (ACT). This guide provides an in-depth overview of the role of Gp100 in these models, focusing on experimental methodologies and data for researchers and drug development professionals.

Gp100 as a "Self" Tumor Antigen

A central challenge in targeting Gp100 is that it is a nonmutated "self" antigen, meaning the immune system is generally tolerant to it to prevent autoimmunity. Therapeutic strategies, therefore, must be potent enough to break this immunological tolerance. Many studies leverage the C57BL/6 mouse strain and the syngeneic B16 melanoma cell line, which naturally expresses the murine Gp100 homolog, Pmel17.

A common strategy to overcome self-tolerance is xenogeneic immunization, where mice are immunized with the human form of Gp100 (hGp100). The minor differences between the human and mouse proteins are sufficient to provoke a potent CD8+ T cell response that cross-reacts with the native mouse Gp100 expressed on B16 melanoma cells. Specifically, the human Gp10025–33 peptide epitope acts as a heteroclitic epitope, showing a higher affinity for the murine MHC class I molecule H-2Db than its murine counterpart, leading to a more robust immune activation.

Key Mouse Models

B16 Melanoma Model

The B16-F10 cell line is a spontaneously arising murine melanoma from the C57BL/6 mouse, making it a syngeneic and poorly immunogenic tumor model. It is widely used for studying melanoma progression and for evaluating immunotherapies. Upon subcutaneous injection into C57BL/6 mice, B16-F10 cells form aggressive, rapidly growing tumors.

Pmel-1 TCR Transgenic Model

The pmel-1 transgenic mouse is a powerful tool for studying Gp100-specific T cell responses. These mice are engineered to express a T-cell receptor (TCR) that specifically recognizes the mouse Gp10025-33 peptide presented by the MHC class I molecule H-2Db. Consequently, a large proportion of their CD8+ T cells are naive but specific for the Gp100 antigen. This model is invaluable for adoptive cell transfer (ACT) studies, as it provides a readily available source of tumor-reactive T cells. However, despite the high frequency of Gp100-specific T cells, B16 melanoma often grows progressively in untreated pmel-1 mice, indicating a state of functional tolerance or ignorance in vivo that must be overcome by therapeutic intervention.

Gp100-Targeted Immunotherapy Strategies

Vaccine Approaches

Gp100-based vaccines aim to generate a robust and durable antigen-specific T cell response to control tumor growth. Various platforms have been tested in mouse models.

-

DNA Vaccines: Involve intramuscular or particle-mediated delivery of a plasmid DNA encoding the human Gp100 antigen. This leads to in vivo production of the Gp100 protein, which is then processed and presented by host antigen-presenting cells (APCs) to initiate a T cell response. Co-administration of adjuvants like GM-CSF can enhance the vaccine's efficacy.

-

Peptide Vaccines: Utilize specific immunogenic peptides from the Gp100 protein, often combined with adjuvants. These can be delivered in various formulations, such as liposomes, to improve delivery to APCs and enhance immunogenicity.

-

Viral Vectors: Recombinant viruses, such as vaccinia virus, engineered to express Gp100 have been shown to elicit specific CD8+ T cell responses.

Adoptive Cell Transfer (ACT)

ACT therapy using T cells from pmel-1 mice is a cornerstone of Gp100-related preclinical research. This approach involves the ex vivo activation and expansion of Gp100-specific CD8+ T cells, which are then infused into tumor-bearing recipient mice. For maximal therapeutic effect, ACT is often combined with several other treatments:

-

Lymphodepletion: Pre-treatment of recipient mice with radiation or chemotherapy to eliminate suppressive immune cells and create "space" for the transferred T cells.

-

Vaccination: Post-transfer vaccination (e.g., with a recombinant vaccinia virus expressing hGp100) to further stimulate the transferred T cells in vivo.

-

Cytokine Support: Administration of cytokines like Interleukin-2 (IL-2) to promote the survival and proliferation of the transferred T cells.

Combination with Checkpoint Inhibitors

Gp100-targeted therapies can be made more effective by combining them with immune checkpoint inhibitors, such as anti-PD-1 antibodies. Tumors can express ligands like PD-L1 to deactivate T cells. By blocking the PD-1/PD-L1 pathway, these inhibitors can "release the brakes" on the immune system, enhancing the function of Gp100-specific T cells generated by vaccines or transferred via ACT, leading to improved tumor regression.

Antigen Processing and Presentation

For Gp100 to be recognized by CD8+ T cells, it must be processed within the melanoma cell and its peptide fragments presented on MHC class I molecules. Gp100 is endogenously synthesized and, like other intracellular proteins, is degraded by the proteasome. The resulting peptides are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP), where they are loaded onto newly synthesized MHC class I molecules. This complex is then transported to the cell surface for recognition by the TCR on CD8+ T cells. Gp100 can also be processed for presentation on MHC class II molecules, engaging CD4+ T cells.

Quantitative Data Summary

| Study Focus | Mouse Model | Treatment Groups | Key Quantitative Finding | Reference |

| Liposomal Vaccine + Anti-PD-1 | C57BL/6 with B16F10 tumors | 1. Buffer (Control) 2. Gp100 peptide 3. Lip-peptide 4. Peptide+CpG 5. Lip-peptide+CpG + anti-PD-1 | Combination therapy (Group 5) led to the most significant tumor regression and the highest IFN-γ production by tumor-infiltrating lymphocytes. | |

| DNA Vaccine | C57BL/6 | 1. Human Gp100 DNA + GM-CSF DNA 2. Gp100 DNA alone | Co-delivery of GM-CSF DNA augmented tumor protection. Protection was achieved with as little as 62.5 ng of Gp100 DNA per vaccination. | |

| Adoptive Cell Transfer | C57BL/6 with B16 tumors | 1. Control (β-gal T cells + IL-2) 2. Gp100-reactive T cells (Clone 9) + IL-2 | Infusion of 4 x 106 Gp100-specific T cells resulted in dramatic tumor destruction (P < 0.0001 compared to control). | |

| TCR Gene Therapy | C57BL/6 with B16 tumors | 1. GFP vector-transduced cells 2. 7 x 106 pmel-1 TCR-transduced CD8+ cells | Transfer of TCR-engineered cells significantly delayed tumor growth compared to control (P=0.009). | |

| Neoantigen Targeting | C57BL/6 with engineered B16 tumors | Adoptive transfer of pmel-1 T cells into mice with tumors expressing wild-type Gp100 vs. a mutated, higher-avidity Gp100 neoantigen. | Targeting the neoantigen enhanced T cell recognition (IFN-γ production) and triggered more complete and durable regression of large, established tumors. | |

| CTL Killing Assay | In vitro | Pmel-1 CD8+ T cells (effectors) vs. B16/F10 cells (targets) exposed to depsipeptide. | Pmel-1 cells showed dose-dependent killing of B16/F10 cells, with enhanced killing at higher effector-to-target (E:T) ratios. |

Experimental Protocols

Protocol 1: Subcutaneous B16 Melanoma Tumor Model

-

Cell Culture: Culture B16-F10 murine melanoma cells in DMEM supplemented with 10% FBS in a humidified 37°C, 5% CO2 incubator.

-

Cell Preparation: Harvest adherent cells, wash with ice-cold PBS, and resuspend at a desired concentration (e.g., 3 x 106 cells/mL).

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (e.g., 3 x 105 cells) into the right flank of 6- to 8-week-old female C57BL/6 mice.

-

Monitoring: Palpate for tumors starting around day 5-7 post-injection. Measure tumor size using digital calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2. Mice should be euthanized when tumors reach a predetermined size (e.g., >1.5 cm in any dimension) or become ulcerated.

Protocol 2: Gp100 Peptide Vaccination

-

Vaccine Formulation: Prepare the vaccine by combining the Gp10025-33 peptide with an adjuvant. For a liposomal formulation, decorate cationic liposomes with the peptide. CpG ODN can be used as an additional adjuvant.

-

Tumor Model: Establish B16F10 tumors as described in Protocol 1.

-

Vaccination Schedule: When tumors reach a specified size (e.g., ~0.5 cm), begin the vaccination regimen.

-

Priming Dose: On day 10 post-tumor implantation, inject the priming dose (e.g., 50 µg of peptide in 100 µL) subcutaneously in the groin.

-

Booster Doses: Administer two subsequent booster doses on days 17 and 24.

-

-

Combination Therapy: For studies involving checkpoint blockade, administer anti-PD-1 mAb intraperitoneally on specified days concurrent with the vaccination schedule.

Protocol 3: Adoptive Cell Transfer of Pmel-1 T Cells

-

T Cell Isolation: Euthanize pmel-1 transgenic mice and prepare single-cell suspensions from spleens.

-

Ex Vivo Expansion: Culture splenocytes (e.g., at 5 x 106 cells/well) with 10 nM Gp100 peptide and 10 ng/mL IL-2 for 2-3 days to activate and expand the Gp100-specific CD8+ T cells.

-

Recipient Preparation: Use C57BL/6 mice bearing established B16 tumors (e.g., 7-10 days old). Optionally, perform sublethal total body irradiation (e.g., 5 Gy) 4-24 hours before T cell transfer to induce lymphodepletion.

-

Adoptive Transfer: Harvest, wash, and count the expanded pmel-1 T cells. Infuse a therapeutic dose (e.g., 1-5 x 106 cells) intravenously into the recipient mice.

-

Support Regimen:

-

Vaccination: On the day of transfer, vaccinate recipient mice with a recombinant vaccinia virus encoding human Gp100 to boost the transferred T cells.

-

Cytokine Support: Administer high-dose IL-2 intraperitoneally (e.g., twice daily for 3 days) to support T cell proliferation and effector function.

-

-

Analysis: Monitor tumor regression as the primary endpoint. Autoimmune side effects, such as vitiligo (depigmentation of fur), can also be monitored as an on-target, off-tumor effect.

References

- 1. mdpi.com [mdpi.com]

- 2. Gp-100 as a Novel Therapeutic Target in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are gp100 modulators and how do they work? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

Gp100 (25-33) peptide discovery and significance in immunology

An In-depth Technical Guide to the Gp100 (25-33) Peptide: Discovery and Immunological Significance

Introduction

Glycoprotein 100 (Gp100), also known as Melanocyte protein PMEL, is a tumor-associated antigen expressed in normal melanocytes and the majority of malignant melanomas. Its role as a lineage-specific differentiation antigen makes it a key target for immunotherapy against melanoma. Within this protein, the peptide fragment spanning amino acids 25-33 has emerged as a critical epitope for eliciting anti-tumor immune responses, particularly in preclinical mouse models. This document provides a comprehensive technical overview of the discovery, immunological significance, and experimental application of the Gp100 (25-33) peptide.

Discovery of a Heteroclitic Epitope

The journey to understanding the Gp100 (25-33) peptide's utility began with comparative studies between the human and mouse orthologs of the Gp100 protein. Researchers discovered that immunizing C57BL/6 mice with a recombinant vaccinia virus encoding human Gp100 (hgp100) could induce a potent CD8+ T cell response capable of recognizing and attacking mouse melanoma cells, such as B16. In contrast, immunization with the mouse Gp100 (mgp100) homologue was nonimmunogenic.

This cross-reactivity was traced to the Gp100 (25-33) epitope, which is restricted by the mouse Major Histocompatibility Complex (MHC) class I molecule, H-2Db. The human (hgp100₂₅₋₃₃) and mouse (mgp100₂₅₋₃₃) peptide sequences are homologous but differ in the first three N-terminal amino acids. This variation makes the human peptide a "heteroclitic" epitope—an analog that elicits a stronger immune response than the native peptide. The enhanced immunogenicity of the human peptide is primarily due to a significantly higher binding affinity for the H-2Db molecule.

Significance in Immunology

The discovery of the heteroclitic nature of hgp100₂₅₋₃₃ has had a profound impact on tumor immunology:

-

Overcoming Self-Tolerance : Many tumor antigens are nonmutated self-antigens, against which the immune system is tolerant. The high-affinity binding of hgp100₂₅₋₃₃ provides a stronger signal to T cells, effectively breaking this tolerance and inducing "self"-reactive, tumoricidal T cells.

-

Cancer Vaccine Development : The peptide is a valuable immunogen for developing cancer vaccines. Studies have shown that vaccination with hgp100₂₅₋₃₃, often combined with adjuvants, can protect mice against melanoma challenges and even treat established tumors.

-

Adoptive T-Cell Therapy Models : The Gp100 (25-33) peptide is central to the Pmel-1 transgenic mouse model. These mice express a T-cell receptor (TCR) specific for the Gp100₂₅₋₃₃ epitope presented by H-2Db. This model is instrumental for studying T-cell trafficking, activation, and anti-tumor function in vivo.

-

Studying Antigen Presentation : The differential binding affinities of the human and mouse peptides serve as a tool to investigate MHC-TCR interactions and the requirements for T-cell activation.

Mechanism of Action: Antigen Presentation and T-Cell Recognition

The immunological activity of the Gp100 (25-33) peptide is dependent on its presentation by MHC class I molecules and subsequent recognition by CD8+ T cells.

MHC Class I Presentation Pathway

Endogenously synthesized proteins, such as Gp100 in a melanoma cell, are processed through the MHC class I pathway. The protein is degraded by the proteasome into smaller peptides. These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). In the ER, the peptide is loaded onto a newly synthesized MHC class I molecule (H-2Db in this context). The stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells.

Understanding Gp100 as a Tumor-Associated Antigen in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoprotein 100 (Gp100), also known as premelanosome protein (PMEL) or silver locus protein homolog, is a transmembrane glycoprotein expressed in normal melanocytes and overexpressed in the majority of melanoma tumors. This lineage-specific expression profile makes Gp100 a key tumor-associated antigen (TAA) in the study of melanoma immunotherapy. In murine models, particularly using the B16 melanoma cell line in C57BL/6 mice, Gp100 serves as a critical tool for investigating anti-tumor immune responses and developing novel cancer vaccines and immunotherapies. This technical guide provides an in-depth overview of Gp100 as a TAA in mice, focusing on experimental data, detailed protocols, and the underlying immunological pathways.

The Challenge of Self-Tolerance and the Advantage of Xenoimmunization

A significant hurdle in targeting Gp100 for immunotherapy is that it is a "self" antigen, leading to immunological tolerance that limits the generation of high-avidity T cells against its murine counterpart (mgp100). To circumvent this, a common and effective strategy is "xenoimmunization," where mice are immunized with the human form of Gp100 (hgp100). The slight amino acid differences between hgp100 and mgp100 are sufficient to break tolerance and induce a cross-reactive T cell response that can recognize and attack mgp100-expressing melanoma cells.

Specifically, the immunodominant H-2Db-restricted epitope gp100(25-33) has been a major focus of research. The human version of this peptide (hgp100(25-33): KVPRNQDWL) exhibits a significantly higher binding affinity for the murine MHC class I molecule H-2Db compared to the murine version (mgp100(25-33): EGSRNQDWL). This increased affinity leads to more stable peptide-MHC complexes, resulting in a more potent stimulation of CD8+ T cells.

Quantitative Data on Gp100-Targeted Immunotherapies in Mice

Various vaccination strategies targeting Gp100 have been evaluated in murine melanoma models. The following tables summarize key quantitative findings from published studies.

| Vaccination Strategy | Mouse Model | Challenge | Outcome | Reference |

| DNA vaccine (hgp100) | C57BL/6 | B16 melanoma cells | ~50% reduction in tumor size | |

| DNA vaccine (hgp100) + Peptide-pulsed spleen cells | C57BL/6 | B16-F0 melanoma cells | 30% of mice remained tumor-free; 4-fold reduction in pre-existing tumor growth rate | |

| Liposomal gp100 peptide + CpG ODN + anti-PD-1 mAb | C57BL/6 | B16F10 melanoma | Significant inhibition of tumor growth progression | |

| Adoptive transfer of gp100-specific T cell clone | C57BL/6 | 3-day-old B16 pulmonary nodules | Dramatic tumor destruction (P < 0.0001) |

| Assay | Treatment Group | Result | Comparison Group | P-value | Reference |

| In vivo cytotoxicity | Liposomal gp100 peptide | Significant specific lysis of target cells | Peptide alone | P < 0.01 | |

| CD8+ T cell expansion | Liposomal gp100 peptide | Significant expansion of antigen-specific CD8+ T cells | Peptide alone | P < 0.05 | |

| IFN-γ Release | T cells stimulated with hgp100(25-33) | Half-maximal recognition at ~10^-11 M | T cells stimulated with mgp100(25-33) (~10^-8 M) | - |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of Gp100 in murine models.

In Vivo Tumor Challenge with B16 Melanoma

This protocol is fundamental for assessing the efficacy of Gp100-targeted therapies.

-

Cell Culture: B16 melanoma cells (e.g., B16-F10) are cultured in appropriate media, such as DMEM supplemented with 10% FBS.

-

Cell Preparation: On the day of injection, cells are harvested, washed, and resuspended in sterile PBS or saline at the desired concentration.

-

Injection: A specific number of B16 cells (typically 1 x 10^5 to 5 x 10^5) in a small volume (e.g., 100 µL) is injected subcutaneously into the flank of C57BL/6 mice. For a pulmonary metastasis model, cells are injected intravenously via the tail vein.

-

Tumor Monitoring: Tumor growth is monitored by measuring the perpendicular diameters of the tumor with calipers every few days. Tumor volume can be calculated using the formula: (length x width^2) / 2.

-

Endpoint: Mice are euthanized when tumors reach a predetermined size (e.g., 2000 mm^3) or become ulcerated, in accordance with animal welfare guidelines.

Adoptive T Cell Transfer

This technique is used to evaluate the anti-tumor function of Gp100-specific T cells.

-

T Cell Source: Gp100-specific T cells can be obtained from pmel-1 TCR transgenic mice, which have CD8+ T cells recognizing the hgp100(25-33) peptide presented by H-2Db. Alternatively, T cells can be generated by immunizing mice and then isolating and expanding the antigen-specific T cells in vitro.

-

In Vitro Expansion: Splenocytes from the source mice are stimulated in vitro with the gp100 peptide (e.g., hgp100(25-33)) and cultured with IL-2 for several days to expand the population of antigen-specific T cells.

-

Recipient Preparation: Tumor-bearing mice are often sublethally irradiated (e.g., 5 Gy total body irradiation) to create immunological space for the transferred T cells.

-

T Cell Infusion: A defined number of expanded Gp100-specific T cells are adoptively transferred to the recipient mice, typically via intravenous injection.

-

Post-Transfer Support: Mice often receive systemic IL-2 to support the survival and proliferation of the transferred T cells.

IFN-γ ELISpot Assay

This assay quantifies the frequency of antigen-specific, cytokine-producing T cells.

-

Plate Coating: A 96-well ELISpot plate is coated with an anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Blocking: The plate is washed and blocked to prevent non-specific antibody binding.

-

Cell Plating: Splenocytes or other immune cells from immunized mice are added to the wells.

-

Antigen Stimulation: The cells are stimulated with the Gp100 peptide (e.g., hgp100(25-33)) or a control peptide. A positive control (e.g., a mitogen like Concanavalin A) and a negative control (media alone) are also included. The plate is incubated for 24-48 hours at 37°C in a CO2 incubator.

-

Detection: After incubation, the cells are washed away, and a biotinylated anti-mouse IFN-γ detection antibody is added.

-

Enzyme Conjugation: An enzyme conjugate, such as streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase, is added.

-

Substrate Addition: A substrate is added that forms a colored precipitate at the site of cytokine secretion, creating a "spot."

-

Spot Counting: The spots are counted, with each spot representing a single IFN-γ-secreting cell.

Flow Cytometry for Gp100-Specific CD8+ T Cell Analysis

Flow cytometry is used to identify and phenotype Gp100-specific T cells.

-

Cell Preparation: A single-cell suspension is prepared from the spleen, lymph nodes, or tumor tissue of immunized mice.

-

Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD8, CD44, and CD62L. To specifically identify Gp100-reactive T cells, a PE- or APC-labeled H-2Db/gp100(25-33) tetramer or pentamer can be used.

-

Intracellular Staining (Optional): For analyzing cytokine production, cells are first stimulated in vitro with the Gp100 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A). After stimulation, the cells are fixed, permeabilized, and stained with antibodies against intracellular cytokines like IFN-γ and TNF-α.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer.

-

Data Analysis: The data is analyzed using software like FlowJo to quantify the percentage and phenotype of Gp100-specific CD8+ T cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

Caption: Gp100 Antigen Presentation and T Cell Recognition Pathway.

Caption: Prophylactic Vaccine In Vivo Tumor Challenge Workflow.

Conclusion

Gp100 remains a cornerstone for preclinical melanoma immunotherapy research in murine models. The ability to break self-tolerance through xenoimmunization with hgp100 provides a robust platform to study the induction of anti-tumor T cell responses. By employing standardized and well-characterized experimental protocols, researchers can continue to unravel the complexities of tumor

An In-depth Technical Guide to Pmel-1 Transgenic Mice for Gp100 Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Pmel-1 transgenic mouse model and its application in research focused on the Gp100 (also known as Pmel or Silver) tumor antigen, a key target in melanoma immunotherapy.

Introduction to Pmel-1 Transgenic Mice

Pmel-1 transgenic mice are a powerful tool for studying CD8+ T-cell responses against melanoma. These mice are engineered to express a T-cell receptor (TCR) that specifically recognizes the mouse Gp10025-33 peptide presented by the MHC class I molecule H-2Db. The target antigen, Gp100, is a protein involved in pigment synthesis and is expressed in normal melanocytes and overexpressed in the majority of malignant melanomas, including the B16 melanoma cell line. This makes the Pmel-1 model highly relevant for preclinical studies of cancer immunotherapy, particularly adoptive cell therapy (ACT).

The Pmel-1 mouse model is instrumental for a range of applications, including:

-

Investigating the mechanisms of T-cell activation, tolerance, and differentiation.

-

Evaluating the efficacy of novel cancer immunotherapies, such as checkpoint inhibitors and personalized vaccines.

-

Modeling autoimmune diseases like vitiligo, due to the T-cell reactivity against self-antigens expressed in melanocytes.

A key feature of this model is the high frequency of antigen-specific CD8+ T cells, with over 95% of CD8+ T cells in transgenic mice expressing the transgenic TCR (Vβ13). This abundance of specific T cells facilitates their isolation and use in adoptive transfer experiments.

The Gp100 Antigen and its Presentation

Gp100 is a melanosomal protein that plays a crucial role in the formation of melanosomes. It is a well-established tumor-associated antigen in melanoma. Interestingly, Gp100 can be presented by both MHC class I and class II molecules, engaging both CD8+ and CD4+ T cells, respectively. The presentation of Gp100 epitopes on MHC class II molecules is dependent on the protein's trafficking through endosomal compartments. This dual presentation pathway makes Gp100 an attractive target for comprehensive anti-tumor immune responses.

The specific epitope recognized by the Pmel-1 TCR is derived from the mouse Gp100 protein, corresponding to amino acids 25-33. This peptide binds to the H-2Db MHC class I molecule for presentation to Pmel-1 CD8+ T cells.

Pmel-1 TCR Signaling and Experimental Workflow

The interaction between the Pmel-1 TCR and the Gp100 peptide presented on H-2Db initiates a signaling cascade that leads to T-cell activation, proliferation, and effector function.

A typical experimental workflow for adoptive cell therapy using Pmel-1 mice involves several key steps, from T-cell isolation to tumor challenge and monitoring.

Quantitative Data from Pmel-1 Gp100 Research

The following tables summarize key quantitative data from studies utilizing the Pmel-1 mouse model for Gp100-targeted immunotherapy.

Table 1: In Vivo Tumor Treatment with Pmel-1 T-cells

| Treatment Group | Number of T-cells Transferred | Adjuvant Therapy | Outcome | Reference |

| Pmel-1 TCR-transduced CD8+ splenocytes | 7 x 106 | Fowlpox virus expressing hgp100 + IL-2 | Statistically significant delay in B16 tumor growth compared to control. | |

| Pmel-1 TCR-transduced CD8+ splenocytes | 1 x 106 | Fowlpox virus expressing hgp100 + IL-2 | Less delay in tumor growth compared to the 7 x 106 cell dose. | |

| Pmel-1 T-cells targeting neoantigen | 2 x 105 | Vaccination | Complete regression in 4 of 10 mice. | |

| Pmel-1 T-cells targeting neoantigen | High dose | Vaccination | Complete regression in 9 of 10 irradiated mice and 4 of 10 non-irradiated mice. | |

| Pmel-1 CD8+ T-cells + TRP-1 CD4+ T-cells | 1 x 106 Pmel-1 + 1000 TRP-1 | IL-2 | No evidence of tumor after 40 days. | |

| Pmel-1 CD8+ T-cells alone | 1 x 106 | IL-2 | Succumbed to tumor burden before 27 days. |

Table 2: Pmel-1 T-cell Activation and Function

| Stimulation | T-cell Population | Measurement | Result | Reference |

| Coculture with B16KVP (neoantigen) | Pmel-1 T-cells | IFN-γ production | Augmented recognition compared to wild-type Gp100. | |

| Coculture with B16 or B16EGS | Pmel-1 T-cells | IFN-γ production | Highly dependent on increased H-2Db expression. | |

| Vaccination of Pmel-1 transgenic mice | Pmel-1 T-cells | CD44 expression | Increased from 32% to 81%. | |

| Vaccination of Pmel-1 transgenic mice | Pmel-1 T-cells | CD62L expression | Decreased from 60% to 9%. |

Detailed Experimental Protocols

Isolation and Activation of Pmel-1 T-cells

-

T-cell Source: Euthanize Pmel-1 transgenic mice and aseptically remove the spleen.

-

Single-cell Suspension: Prepare a single-cell suspension by mechanically dissociating the spleen in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, antibiotics, and 2-mercaptoethanol.

-

Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.

-

Activation:

-

Culture splenocytes at a density of 1-2 x 106 cells/mL.

-

Activate the T-cells by adding the human Gp10025-33 peptide (KVPRNQDWL) at a concentration of 1

-

Gp100 (25-33) Epitope and its Interaction with CD8+ T Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gp100 (glycoprotein 100) protein, also known as Melanocyte protein PMEL, is a key lineage-specific antigen expressed in normal melanocytes and overexpressed in the majority of melanoma tumors.[1][2] The nonapeptide epitope spanning amino acids 25-33 of human gp100 (hgp100), with the sequence KVPRNQDWL, is a well-characterized, H-2Db restricted epitope recognized by cytotoxic CD8+ T lymphocytes (CTLs).[1][3][4] This epitope serves as a critical target in the development of immunotherapies for melanoma, including cancer vaccines and adoptive T-cell therapies. This technical guide provides an in-depth overview of the gp100 (25-33) epitope, its interaction with CD8+ T cells, and the experimental methodologies used to study this crucial immunological synapse.

The Gp100 (25-33) Epitope: Characteristics and Immunogenicity

The human gp100 (25-33) epitope is a potent activator of melanoma-specific CD8+ T cells. Interestingly, the murine homolog (mgp100) of this epitope is less immunogenic. The difference in immunogenicity is attributed to amino acid variations at the N-terminus, which result in a significantly higher binding affinity of the human peptide for the H-2Db MHC class I molecule. This enhanced affinity leads to more stable peptide-MHC (pMHC) complexes, which are more effective at stimulating T-cell responses.

Quantitative Data on Gp100 Epitopes

| Epitope | Sequence | MHC Restriction | Relative MHC Binding Affinity (to H-2Db) | T-Cell Activation (IFN-γ Release) | Reference |

| Human gp100 (25-33) | KVPRNQDWL | H-2Db | ~100-fold higher than mgp100 | ~3-log increase compared to mgp100 | |

| Murine gp100 (25-33) | EGSRNQDWL | H-2Db | Lower | Lower |

Interaction with CD8+ T Cells

The recognition of the gp100 (25-33) epitope presented by H-2Db on the surface of melanoma cells or antigen-presenting cells (APCs) by the T-cell receptor (TCR) on CD8+ T cells is the central event initiating an anti-tumor immune response. This interaction is stabilized by the CD8 co-receptor binding to a non-polymorphic region of the MHC class I molecule.

TCR Signaling Pathway

Upon successful TCR-pMHC engagement, a cascade of intracellular signaling events is triggered within the CD8+ T cell, leading to its activation, proliferation, and differentiation into effector cells.

References

The Expression of Gp100 in B16 Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the expression of Glycoprotein 100 (Gp100), a key melanocytic differentiation antigen, in the widely used B16 melanoma model. Understanding the nuances of Gp100 expression is critical for the development and evaluation of immunotherapies, including cancer vaccines and adoptive T-cell therapies, that target this protein. This document provides a consolidated resource on quantitative expression data, detailed experimental protocols for its assessment, and the core signaling pathways governing its regulation.

Quantitative Expression of Gp100 in B16 Melanoma

The expression of Gp100 in B16 melanoma cell lines can be variable and is influenced by the specific subline and culture conditions. Quantitative data from various studies are summarized below to provide a comparative overview.

| B16 Subline | Method | Target | Key Findings | Reference |

| B16F10 | Quantitative RT-PCR (qPCR) | Gp100 mRNA | Detectable in lungs as early as 2 hours after intravenous injection of B16.F10gp cells. | (--INVALID-LINK--) |

| B16F10 | qPCR | Gp100 mRNA | Increased Gp100 mRNA levels correlated with a higher tumor burden in a lung metastasis model. | (--INVALID-LINK--) |

| B16 | Western Blot | Gp100 Protein | B16 cells show detectable levels of Gp100 protein. | (--INVALID-LINK--) |

| B16-hgp100 (transfected) | Western Blot | Gp100 Protein | Higher expression of Gp100 protein compared to non-transfected B16 cells. | (--INVALID-LINK--) |

| B16F10 | Flow Cytometry | Surface and Total Gp100 | Gp100 expression can be detected on the cell surface and intracellularly after permeabilization. | (--INVALID-LINK--) |

Experimental Protocols

Accurate and reproducible measurement of Gp100 expression is fundamental to research in this area. Below are detailed methodologies for key experimental techniques.

Quantitative Real-Time PCR (qPCR) for Gp100 mRNA Expression

This protocol is for the quantification of Gp100 mRNA levels in B16 melanoma cells or tumor tissue.

1. RNA Extraction:

-

Homogenize B16 cells or tumor tissue using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.

-

Follow the manufacturer's instructions for the reverse transcription kit.

3. qPCR Reaction:

-

Prepare a reaction mixture containing:

-

cDNA template

-

Forward and reverse primers for mouse Gp100 (Pmel)

-

A suitable qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe-based system).

-

Nuclease-free water.

-

-

Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

-

Perform the qPCR reaction in a real-time PCR cycler with a typical program:

-

Initial denaturation (e.g., 95°C for 3 minutes).

-

40 cycles of:

-

Denaturation (e.g., 95°C for 20 seconds).

-

Annealing (e.g., 60°C for 20 seconds).

-

Extension (e.g., 72°C for 5 seconds).

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for both Gp100 and the housekeeping gene.

-

Calculate the relative expression of Gp100 using the ΔΔCt method.

Western Blot for Gp100 Protein Detection

This protocol outlines the detection of Gp100 protein in B16 cell lysates.

1. Cell Lysate Preparation:

-

Wash cultured B16 cells with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice with agitation for 30 minutes.

-

Centrifuge at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Mix 20-50 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Gp100 (e.g., HMB-45) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system or X-ray film.

-

Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.

Flow Cytometry for Intracellular Gp100 Staining

This protocol is for the detection of intracellular Gp100 in B16 melanoma cells.

1. Cell Preparation:

-

Harvest B16 cells and prepare a single-cell suspension.

-

For analysis of both surface and intracellular markers, it is recommended to first stain for surface antigens on live, unfixed cells.

2. Fixation and Permeabilization:

-

Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature in the dark.

-

Wash the cells with PBS.

-

Permeabilize the cells using a permeabilization buffer (e.g., a buffer containing saponin or a mild detergent). This step is crucial for allowing the antibody to access intracellular antigens.

3. Intracellular Staining:

-

Incubate the permeabilized cells with a fluorochrome-conjugated anti-Gp100 antibody (or a primary anti-Gp100 antibody followed by a fluorescently-labeled secondary antibody) in permeabilization buffer for 30-60 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization buffer.

4. Data Acquisition and Analysis:

-

Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on the cell population of interest and evaluating the fluorescence intensity for Gp100.

Signaling Pathways Regulating Gp100 Expression

The expression of Gp100, as a melanocyte differentiation antigen, is primarily regulated by the Microphthalmia-associated Transcription Factor (MITF). MITF acts as a master regulator of melanocyte development and function. Several signaling pathways converge on MITF to control its expression and activity, thereby influencing the transcription of Gp100.

MITF-Mediated Transcriptional Regulation

MITF directly binds to conserved consensus DNA sequences within the promoter/enhancer regions of the SILV gene (which encodes Gp100) to drive its transcription. Therefore, signaling pathways that modulate MITF levels or activity will consequently affect Gp100 expression.

Upstream Regulatory Pathways

Two major signaling pathways that regulate MITF and, consequently, Gp100 expression are the cAMP/PKA/CREB pathway and the Wnt/β-catenin pathway.

-

cAMP/PKA/CREB Pathway: This pathway is typically activated by α-melanocyte-stimulating hormone (α-MSH) binding to the melanocortin 1 receptor (MC1R). This leads to an increase in intracellular cyclic AMP (cAMP), which activates Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB binds to the promoter of the MITF gene, leading to its increased transcription.

-

Wnt/β-catenin Pathway: Activation of the canonical Wnt signaling pathway leads to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin associates with transcription factors of the LEF/TCF family to regulate the expression of target genes, including MITF. Activation of Wnt/β-catenin signaling in B16 melanoma cells has been shown to increase pigmentation and up-regulate markers of melanocyte differentiation.

Visualizations

Experimental Workflow for Gp100 Expression Analysis

Methodological & Application

Application Notes and Protocols: Dendritic Cell Pulsing with Gp100 (25-33) for Mouse Immunization

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the immunization of mice using dendritic cells (DCs) pulsed with the Gp100 (25-33) peptide. This approach is a cornerstone of pre-clinical cancer immunotherapy research, particularly for melanoma models. The following sections detail the generation of bone marrow-derived dendritic cells (BMDCs), peptide pulsing procedures, immunization strategies, and methods for analyzing the resultant immune response.

Introduction

Dendritic cells are the most potent antigen-presenting cells (APCs) and are critical for initiating primary immune responses.[1][2] Their ability to activate naive T cells makes them an attractive tool for cancer vaccines.[2][3] The Gp100 (glycoprotein 100) protein is a melanosomal differentiation antigen expressed by normal melanocytes and melanoma cells.[4] The Gp100 (25-33) peptide is a specific epitope that can be presented by MHC class I molecules to cytotoxic T lymphocytes (CTLs), making it a key target for melanoma immunotherapy. Pulsing DCs ex vivo with the Gp100 (25-33) peptide and administering them as a vaccine can induce a potent anti-tumor immune response. This document outlines the key protocols for conducting such experiments in a mouse model.

Core Experimental Workflow

The overall process involves isolating bone marrow progenitor cells, differentiating them into dendritic cells, loading these DCs with the Gp100 peptide, and then immunizing mice to elicit an anti-tumor response.

Protocol 1: Generation of Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the isolation and in vitro differentiation of dendritic cells from mouse bone marrow.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

70% Ethanol

-

Sterile Phosphate Buffered Saline (PBS)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant murine Interleukin-4 (IL-4)

-

Syringes (1 mL, 5 mL) and needles (25G, 27G)

-

70 µm cell strainer

-

Non-treated cell culture plates (100 mm)

Procedure:

-

Harvesting Bone Marrow:

-

Euthanize a C57BL/6 mouse by an approved method.

-

Sterilize the mouse by spraying with 70% ethanol.

-

Aseptically dissect the femurs and tibias. Remove all muscle and connective tissue.

-

Place the bones in a petri dish containing sterile PBS.

-

In a sterile cell culture hood, cut the ends of the bones.

-

Flush the bone marrow from the bones using a 27G needle and a syringe filled with complete RPMI-1640 medium.

-

Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Centrifuge the cells at 450 x g for 5 minutes.

-

-

Cell Culture and Differentiation:

-

Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.

-

Seed 7 x 10^6 cells in 10 mL of the supplemented medium in a 100 mm non-treated cell culture plate.

-

Incubate at 37°C in a 5% CO2 incubator.

-

On day 3, gently swirl the plate and remove 75% of the media and non-adherent cells. Add back fresh medium containing GM-CSF and IL-4.

-

On day 6, repeat the media change.

-

On day 8-10, the loosely adherent and floating cells are immature dendritic cells and are ready for harvesting. The purity of CD11c+ cells should be >85-90%.

-

Protocol 2: Pulsing Dendritic Cells with Gp100 (25-33) Peptide

This protocol details the loading of the Gp100 peptide onto the MHC class I molecules of the generated BMDCs.

Materials:

-

Mature BMDCs from Protocol 1

-

Gp100 (25-33) peptide (sequence: KVPRNQDWL)

-

Serum-free medium (e.g., RPMI-1640)

-

Lipopolysaccharide (LPS) (optional, for DC maturation)

Procedure:

-

Harvesting and Maturation (Optional but Recommended):

-

Gently pipette the medium to collect the loosely adherent and floating immature DCs.

-

For maturation, resuspend the cells in complete medium containing 100 ng/mL LPS and incubate for 18-24 hours. Mature DCs exhibit higher expression of co-stimulatory molecules like CD80 and CD86.

-

-

Peptide Pulsing:

-

Wash the mature DCs twice with serum-free medium.

-

Resuspend the DCs at a concentration of 1 x 10^6 cells/mL in serum-free medium.

-

Add the Gp100 (25-33) peptide to a final concentration of 10-100 µg/mL. A common starting concentration is 10 µg/mL.

-

Incubate the cells with the peptide for 1-4 hours at 37°C.

-

After incubation, wash the peptide-pulsed DCs three times with sterile PBS to remove any unbound peptide.

-

Resuspend the final cell pellet in sterile PBS for injection.

-

Protocol 3: Mouse Immunization and Tumor Challenge

This section describes the administration of the Gp100-pulsed DCs to mice and the subsequent tumor challenge to evaluate the vaccine's efficacy.

Materials:

-

Gp100-pulsed DCs

-

C57BL/6 mice (6-8 weeks old)

-

B16F10 melanoma cell line

-

Sterile PBS

-

Syringes (1 mL) and needles (27G)

Procedure:

-

Immunization:

-

Inject 1 x 10^6 Gp100-pulsed DCs in 100 µL of sterile PBS per mouse.

-

The subcutaneous (s.c.) route of injection, often in the flank, is commonly used. Intravenous (i.v.) injection is another possibility.

-

Booster immunizations can be given at weekly or bi-weekly intervals. For some studies, a total of one to three vaccinations are administered.

-

-

Tumor Challenge:

-

Typically, 7-14 days after the final immunization, mice are challenged with a subcutaneous injection of B16F10 melanoma cells.

-

Inject 1 x 10^5 to 5 x 10^5 B16F10 cells in 100 µL of sterile PBS into the flank opposite the immunization site.

-

Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.

-

Mice should be euthanized when tumors reach a predetermined size or become ulcerated, in accordance with institutional animal care guidelines.

-

Protocol 4: Analysis of the Immune Response

This protocol outlines methods to assess the Gp100-specific T-cell response generated by the DC vaccine.

A. ELISpot Assay for IFN-γ Secretion

The ELISpot assay is a sensitive method to quantify the frequency of antigen-specific, cytokine-secreting T cells.

Materials:

-

Spleens from immunized and control mice

-

ELISpot plates (96-well, PVDF membrane)

-

Anti-mouse IFN-γ capture and detection antibodies

-

Streptavidin-HRP and substrate (e.g., AEC or BCIP/NBT)

-

Gp100 (25-33) peptide

-

Complete RPMI-1640 medium

Procedure:

-

Plate Coating:

-

Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Wash the plate and block with complete RPMI-1640 medium for 2 hours at 37°C.

-

-

Cell Preparation and Plating:

-

Prepare single-cell suspensions from the spleens of immunized and control mice.

-

Plate splenocytes at a density of 2 x 10^5 to 5 x 10^5 cells per well.

-

Add the Gp100 (25-33) peptide to the wells at a final concentration of 10 µg/mL to restimulate the T cells.

-

Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).

-

-

Incubation and Detection:

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Wash and add streptavidin-HRP. Incubate for 1 hour at room temperature.

-

Wash and add the substrate to develop the spots.

-

Stop the reaction by washing with water.

-

Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

-

B. Tetramer Staining

Tetramer staining allows for the direct visualization and quantification of antigen-specific CD8+ T cells by flow cytometry.

Materials:

-

Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized and control mice

-

H-2Db/Gp100 (25-33) tetramer conjugated to a fluorochrome (e.g., PE or APC)

-

Anti-mouse CD8 antibody conjugated to a different fluorochrome (e.g., FITC or PerCP)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Staining:

-

Aliquot 1 x 10^6 cells per tube.

-

Stain with the H-2Db/Gp100 (25-33) tetramer for 30-60 minutes at room temperature in the dark.

-

Add the anti-mouse CD8 antibody and incubate for 30 minutes on ice.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer for analysis.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the lymphocyte population and then on the CD8+ T cells.

-

Quantify the percentage of tetramer-positive cells within the CD8+ T cell population.

-

Data Presentation

The following tables summarize typical quantitative data that can be generated from these experiments.

Table 1: In Vivo Tumor Growth Inhibition

| Treatment Group | Average Tumor Volume (mm³) on Day 14 | Percent Tumor Growth Inhibition | Survival Rate (%) |

| PBS Control | 1500 ± 250 | - | 0 |

| Unpulsed DCs | 1450 ± 200 | 3.3% | 0 |

| Gp100-pulsed DCs | 400 ± 100 | 73.3% | 60 |

Table 2: Gp100-Specific T-Cell Response (ELISpot)

| Treatment Group | Number of IFN-γ spots / 10^6 splenocytes |

| Naive Mice | < 10 |

| Unpulsed DCs | 15 ± 5 |

| Gp100-pulsed DCs | 250 ± 50 |

Table 3: Gp100-Specific CD8+ T-Cell Frequency (Tetramer Staining)

| Treatment Group | % of Tetramer+ cells in CD8+ population |

| Naive Mice | < 0.1% |

| Unpulsed DCs | 0.2 ± 0.1% |

| Gp100-pulsed DCs | 2.5 ± 0.5% |

Signaling and Activation Pathway

The pulsing of dendritic cells with the Gp100 peptide initiates a cascade of events leading to the activation of cytotoxic T lymphocytes.

Concluding Remarks

The use of Gp100 (25-33) peptide-pulsed dendritic cells is a robust and widely adopted method for inducing anti-melanoma immunity in preclinical mouse models. The protocols outlined in this document provide a comprehensive guide for researchers to implement this powerful immunotherapeutic strategy. Careful execution of these methods, coupled with rigorous analysis of the resulting immune responses, will enable the effective evaluation of novel cancer vaccine candidates and combination therapies.

References

- 1. Generation of Mouse Bone Marrow-Derived Dendritic Cells (BM-DCs) [en.bio-protocol.org]

- 2. Generation of multiple peptide cocktail-pulsed dendritic cells as a cancer vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo cancer vaccination: which dendritic cells to target and how? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

Application Notes and Protocols: Utilizing Gp100 (25-33) in a B16 Melanoma Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glycoprotein 100 (Gp100) is a tumor-associated antigen expressed in melanoma cells. The specific peptide epitope Gp100 (25-33) is a key target in the development of immunotherapies against melanoma. The B16 melanoma mouse model is a widely used syngeneic model to evaluate the efficacy of such therapies. This document provides detailed application notes and protocols for utilizing the Gp100 (25-33) peptide in a B16 melanoma mouse model, summarizing key quantitative data and experimental methodologies from published research.

Core Concepts and Signaling Pathway

The therapeutic efficacy of Gp100 (25-33)-based vaccines in the B16 melanoma model relies on the activation of a potent anti-tumor immune response. The Gp100 (25-33) peptide, when appropriately delivered, is taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs). These DCs then process the peptide and present it on their Major Histocompatibility Complex (MHC) class I molecules. This presentation activates Gp100-specific CD8+ cytotoxic T lymphocytes (CTLs). Activated CTLs can then recognize and kill B16 melanoma cells that express the Gp100 antigen. The anti-tumor effect can be further enhanced by combination with checkpoint inhibitors, such as anti-PD-1 antibodies, which block inhibitory signals in the tumor microenvironment.

Application Notes and Protocols for Adoptive T-Cell Transfer Using Pmel-1 T Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoptive T-cell (ACT) therapy is a promising immunotherapy approach for cancer treatment. This document provides detailed protocols and application notes for a widely used preclinical model of ACT utilizing Pmel-1 transgenic T cells. Pmel-1 mice possess CD8+ T cells with a transgenic T-cell receptor (TCR) that recognizes the gp100 antigen, a protein expressed on murine B16 melanoma cells and a homolog of the human gp100 antigen found in human melanoma. This model is instrumental for investigating the fundamental mechanisms of T-cell-mediated tumor destruction and for optimizing clinical ACT protocols.

The protocols outlined below cover the isolation, in vitro activation, and expansion of Pmel-1 T cells, followed by their adoptive transfer into tumor-bearing recipient mice. Additionally, this document details common adjunctive treatments that enhance the efficacy of ACT, such as lymphodepletion, vaccination, and cytokine support.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published studies to facilitate experimental design and comparison.

Table 1: Pmel-1 T-Cell Preparation and Dosing

| Parameter | Value | Source |

| Initial Pmel-1 Splenocyte Seeding Density | Not specified | |

| hgp10025–33 Peptide Concentration for Pulsing | 1 µmol/L | |

| Recombinant Human IL-2 (rhIL-2) for in vitro Expansion | 4 ng/mL or 30-60 IU/mL | |

| Adoptively Transferred Pmel-1 T-Cell Dose | 1 x 106 to 2 x 107 cells |

Table 2: Host Conditioning and Supportive Treatments

| Parameter | Value | Source |

| Sublethal Total Body Irradiation (TBI) | 500 cGy (5 Gy) | |

| Recombinant Fowlpox Virus expressing hgp100 (rFPhgp100) Vaccine Titer | 105 - 108 PFU | |

| Recombinant Vaccinia Virus expressing hgp100 (rVVhgp100) Vaccine Titer | 2 x 107 PFU | |

| Recombinant Human IL-2 (rhIL-2) in vivo Support | 36 µg or 100,000 - 600,000 IU, twice daily for 3-7 days |

Experimental Protocols

Protocol 1: Isolation and in vitro Activation/Expansion of Pmel-1 T Cells

This protocol describes the generation of effector Pmel-1 T cells for adoptive transfer.

Materials:

-

Spleen from a Pmel-1 transgenic mouse

-

Complete Medium (CM): RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 1% penicillin-streptomycin

-

hgp10025–33 peptide (human)

-

Recombinant human IL-2 (rhIL-2)

-

Ficoll-Paque

-

ACK lysis buffer

Procedure:

-

Aseptically harvest the spleen from a Pmel-1 mouse.

-

Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

-

Lyse red blood cells using ACK lysis buffer.

-

Isolate splenocytes by centrifugation over a Ficoll-Paque gradient.

-

Wash the isolated splenocytes with CM.

-

Pulse the splenocytes with 1 µmol/L of hgp10025–33 peptide for 2 hours at 37°C.

-

Wash the cells to remove excess peptide.

-

Culture the cells in CM supplemented with 4 ng/mL or 30 IU/mL of rhIL-2 for 7 days.

-

On day 7, harvest the expanded Pmel-1 T cells, wash with PBS, and count for adoptive transfer.

Protocol 2: Adoptive T-Cell Transfer into B16 Melanoma-Bearing Mice

This protocol details the establishment of tumors and the subsequent adoptive transfer of Pmel-1 T cells.

Materials:

-

C57BL/6 mice (6-12 weeks old)

-

B16-F10 melanoma cells

-

Activated Pmel-1 T cells (from Protocol 1)

-

Phosphate-Buffered Saline (PBS)

-

Recombinant fowlpox virus expressing human gp100 (rFPhgp100)

-

Recombinant human IL-2 (rhIL-2)

Procedure:

-

Tumor Inoculation: Subcutaneously inject 2 x 105 to 5 x 105 B16-F10 melanoma cells into the flank of C57BL/6 mice. Allow tumors to establish for 7-14 days.

-

Lymphodepletion: One day prior to T-cell transfer, subject the tumor-bearing mice to a sublethal dose of total body irradiation (500 cGy).

-

Adoptive Transfer: On the day of treatment, intravenously inject 1 x 106 to 1 x 107 activated Pmel-1 T cells in PBS via the tail vein.

-

Vaccination: On the same day as the T-cell transfer, vaccinate the mice intravenously with 107 to 108 PFU of rFPhgp100.

-

Cytokine Support: Administer 36 µg or 100,000-600,000 IU of rhIL-2 intraperitoneally twice daily for a total of 3 to 7 days, starting on the day of T-cell transfer.

-

Monitoring: Monitor tumor growth by measuring perpendicular diameters with calipers every 2-3 days. Animal weight and overall health should also be monitored.

Visualizations

Pmel-1 Adoptive T-Cell Transfer Workflow

Troubleshooting & Optimization

low immunogenicity of mouse Gp100 (25-33) peptide solutions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the mouse Gp100 (25-33) peptide. The inherent low immunogenicity of this self-antigen presents unique challenges in generating robust anti-tumor immune responses. This guide offers insights and protocols to help overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is the mouse Gp100 (25-33) peptide poorly immunogenic?

The low immunogenicity of the mouse Gp100 (25-33) peptide (sequence: EGSRNQDWL) stems from two primary factors:

-

"Self" Antigen: As a non-mutated protein expressed in normal melanocytes, central and peripheral tolerance mechanisms limit the activation and expansion of self-reactive T cells.

-

MHC-I Instability: The native mouse peptide forms a notably unstable complex with the H-2Db MHC class I molecule, leading to a fast dissociation rate. This transient presentation is often insufficient to effectively prime naïve CD8+ T cells.

Q2: What is the key difference between the mouse (mGp100) and human (hGp100) 25-33 peptides?

The primary difference lies in the first three amino acids at the N-terminus. The human version (KVPRNQDWL) has a higher binding affinity and stabilizes the H-2Db molecule more effectively than the mouse version (EGSRNQDWL). Consequently, immunizing C57BL/6 mice with the human peptide (xenogeneic immunization) can break tolerance and induce a more potent, cross-reactive CD8+ T-cell response against the mouse peptide expressed by B16 melanoma cells.

Q3: How should I prepare and store my Gp100 peptide solution?

-

Storage: Lyophilized peptides should be stored at -20°C or below. Once reconstituted, it is recommended to create single-use aliquots and store them at -80°C to

Optimizing Gp100 Peptide Concentration for T-Cell Stimulation: A Technical Guide

Welcome to the technical support center for optimizing Gp100 peptide concentration in T-cell stimulation experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of Gp100 peptide for T-cell stimulation?

The optimal concentration of Gp100 peptide can vary depending on the specific peptide sequence, the assay being performed, and the avidity of the T-cell response. A common starting concentration for individual peptides in assays like ELISpot and intracellular cytokine staining (ICS) is 1 µg/mL. However, it is highly recommended to perform a titration to determine the optimal concentration for your specific experimental conditions. Titrations can range from 10⁻⁵ M to 10⁻¹² M.

Q2: How should I reconstitute and store my Gp100 peptides?

Lyophilized Gp100 peptides should be reconstituted in sterile, high-quality dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 500 µg/mL or greater. To ensure stability, it is crucial to store lyophilized peptides at -20°C or -80°C, protected from light. Once reconstituted, peptide stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept below 1% (v/v) to prevent toxicity to the cells.

Q3: What are the differences between using individual Gp100 peptides and peptide pools?

Individual Gp100 peptides are specific sequences, often corresponding to known T-cell epitopes. They are useful for studying responses to a particular epitope. In contrast, peptide pools consist of a mixture of overlapping peptides, typically 15-mers with 11-amino acid overlaps, that span the entire Gp100 protein sequence. These pools are designed to stimulate both CD4+ and CD8+ T-cells and are effective for assessing the overall T-cell response to the Gp100 antigen without prior knowledge of specific epitopes.

Q4: What are common controls to include in a Gp100 T-cell stimulation experiment?

To ensure the validity of your results, it is essential to include both positive and negative controls.

-

Negative Controls:

-

Unstimulated cells (medium only or with the same concentration of DMSO as the peptide condition) to establish the baseline response.

-

An irrelevant peptide to control for non-specific stimulation.

-

-

Positive Controls:

-

A mitogen such as Phytohemagglutinin (PHA) to confirm that the T-cells are viable and capable of responding.

-

A well-characterized peptide pool, such as a CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool, for which a response is expected in the majority of donors.

-

Q5: What could be the reason for a weak or absent T-cell response to Gp100 peptide stimulation?

Several factors can contribute to a suboptimal T-cell response:

-

Suboptimal Peptide Concentration: The peptide concentration may be too low or too high, leading to inadequate stimulation or T-cell anergy, respectively. A thorough titration is crucial.

-

Peptide Instability: Improper storage or handling of the peptide can lead to degradation. Ensure peptides are stored correctly and avoid multiple freeze-thaw cycles.

-

Low Frequency of Gp100-specific T-cells: The frequency of antigen-specific T-cells in the sample may be below the detection limit of the assay.

-

MHC Mismatch: The Gp100 peptide used must be able to bind to the MHC molecules expressed by the antigen-presenting cells and be recognized by the T-cell receptor. Different Gp100 peptides are restricted by different HLA alleles (e.g., HLA-A*0201).

-

Poor Cell Viability: Ensure that the peripheral blood mononuclear cells (PBMCs) or isolated T-cells are of high viability.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| High background in negative control wells | Contamination of reagents or cells. | Use sterile techniques and fresh, high-quality reagents. Ensure the DMSO concentration is not toxic to the cells. |

| Non-specific cell death. | Optimize cell handling and culture conditions. Check for proper osmolarity and pH of the medium. | |

| No response to positive control (e.g., PHA) | Poor cell viability. | Use freshly isolated cells or ensure proper cryopreservation and thawing procedures. Assess cell viability before starting the experiment. |

| Inactive mitogen. | Use a fresh, properly stored stock of the mitogen. | |

| Inconsistent results between replicates | Pipetting errors. | Ensure accurate and consistent pipetting of cells and reagents. |

| Uneven cell distribution in the plate. | Gently mix the cell suspension before and during plating. | |

| Weak signal with Gp100 peptide but strong positive control response | Suboptimal peptide concentration. | Perform a peptide titration to find the optimal concentration. |

| Low frequency of Gp100-specific T-cells. | Consider using methods to enrich for antigen-specific T-cells or increase the number of cells per well. | |

| Degraded peptide. | Use a fresh aliquot of a properly stored peptide. |

Experimental Protocols

Gp100 Peptide Titration for ELISpot Assay

This protocol outlines the steps to determine the optimal Gp100 peptide concentration for an IFN-γ ELISpot assay.

Materials:

-

Gp100 peptide (lyophilized)

-

DMSO (cell culture grade)

-

Complete RPMI medium (supplemented with 10% FBS, L-glutamine, and antibiotics)

-

Human PBMCs

-

IFN-γ ELISpot plate and reagents

-

PHA (positive control)

Methodology:

-

Peptide Reconstitution: Reconstitute the lyophilized Gp100 peptide in DMSO to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.

-

Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.

-

Cell Preparation: Thaw and wash cryopreserved PBMCs or use freshly isolated cells. Resuspend cells in complete RPMI medium at a concentration of 2-4 x 10⁶ cells/mL.

-

Peptide Dilution Series: Prepare a serial dilution of the Gp100 peptide in complete RPMI medium to achieve final concentrations ranging from 10 µg/mL to 0.01 µg/mL. Also prepare the positive control (PHA at 1-5 µg/mL) and negative control (medium with the highest concentration of DMSO used in the peptide dilutions).

-

Cell Stimulation: Add 100 µL of the cell suspension (2-4 x 10⁵ cells) to each well of the coated and blocked ELISpot plate. Add 100 µL of the corresponding peptide dilution, positive control, or negative control to the appropriate wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Spot Development: Wash the plate and follow the manufacturer's instructions for adding the biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate.

-

Analysis: Count the spots in each well using an ELISpot reader. The optimal peptide concentration will be the one that induces a robust response with low background.

Intracellular Cytokine Staining (ICS) for Gp100-Specific T-Cells

This protocol describes the detection of intracellular cytokines in T-cells following stimulation with Gp100 peptide.

Materials:

-

Gp100 peptide

-

Human PBMCs

-

Complete RPMI medium

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Anti-CD28 and Anti-CD49d antibodies (co

Gp100 (25-33) Peptide Synthesis and Purity: A Technical Support Center

For researchers, scientists, and drug development professionals working with the Gp100 (25-33) peptide, ensuring successful synthesis and high purity is critical for reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis and purification of this important melanoma-associated antigen.

Frequently Asked Questions (FAQs)

Q1: What are the sequences for the human and mouse Gp100 (25-33) peptides?

The sequence for the human Gp100 (25-33) peptide is KVPRNQDWL. The murine (mouse) equivalent is EGSRNQDWL. Both are nonapeptides (9 amino acids long) and are crucial epitopes for T-cell recognition.

Q2: What is the primary method for synthesizing the Gp100 (25-33) peptide?

The standard method for synthesizing the Gp100 (25-33) peptide, like most peptides for research and pharmaceutical applications, is Solid-Phase Peptide Synthesis (SPPS). This method involves building the peptide chain sequentially on a solid resin support.

Q3: What purity level is generally required for Gp100 (25-33) in immunological research?

For applications such as T-cell stimulation assays (e.g., ELISPOT, intracellular cytokine staining), a purity of >95% is often sufficient. However, for more sensitive applications or in vivo studies, a purity of >98% or even >99% may be necessary to avoid confounding results from impurities.

Q4: What are the most common impurities found in crude Gp100 (25-33) peptide preparations?

Impurities in crude peptide products can arise from various sources during synthesis and cleavage. For Gp100 (25-33), potential impurities include:

-

Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.

-

Truncated sequences: Shorter peptide chains resulting from incomplete synthesis.

-

Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.

-

Products of side reactions: Modifications such as oxidation (especially of Tryptophan), deamidation (of Asparagine and Glutamine), or racemization.

Q5: How is the Gp100 (25-33) peptide typically purified?

The state-of-the-art technique for purifying the Gp100 (25-33) peptide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method separates the target peptide from impurities based on differences in hydrophobicity.

Troubleshooting Guides

Synthesis Phase

| Problem | Potential Cause | Recommended Solution |

| Low Yield of Crude Peptide | Incomplete Coupling Reactions: Steric hindrance or aggregation of the growing peptide chain on the resin can prevent efficient amino acid addition. | - Optimize Coupling Reagents: Use more potent activators like HATU or HBTU.- Double Coupling: Repeat the coupling step for problematic amino acids.- Increase Reaction Time: Allow more time for the coupling reaction to go to completion. |

| Peptide Aggregation: |

Technical Support Center: B16 Tumor Model & Gp100 Vaccination

Welcome to the technical support center for researchers utilizing the B16 tumor model in conjunction with Gp100 vaccination strategies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during pre-clinical studies.

Frequently Asked Questions (FAQs)

Q1: Why is the B16 melanoma model often resistant to Gp100 vaccination?

A1: The B16 melanoma is a poorly immunogenic tumor model. Its resistance to Gp100 vaccination stems from several factors, including the immunosuppressive tumor microenvironment (TME). This TME is often characterized by the presence of immunosuppressive cells like Myeloid-Derived Suppressor Cells (MDSCs) and regulatory T cells (Tregs), which actively dampen anti-tumor immune responses. Additionally, B16 cells can downregulate the expression of MHC Class I molecules, making them less visible to cytotoxic T lymphocytes (CTLs) generated by the vaccine.

Q2: What is the typical expected outcome of a prophylactic vs. therapeutic Gp100 vaccination in the B16 model?

A2: Prophylactic vaccination, where the vaccine is administered before tumor cell inoculation, can often delay tumor growth and in some cases prevent tumor establishment. However, in a therapeutic setting, where the vaccine is given after the tumor is already established, Gp100 monotherapy frequently fails to control tumor growth. This highlights the challenge of overcoming the established immunosuppressive TME.

Q3: What are some common adjuvants used with Gp100 peptide vaccines and why are they important?

A3: Adjuvants are critical for enhancing the immunogenicity of peptide vaccines like Gp100. Common adjuvants include Incomplete Freund's Adjuvant (IFA), Montanide ISA-51, QS-21, and CpG oligodeoxynucleotides (CpG ODN). These adjuvants help to stimulate the innate immune system, leading to enhanced antigen presentation and a more robust activation of Gp100-specific T cells. The choice of adjuvant can significantly impact the quality and magnitude of the immune response.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with B16 tumor growth after Gp100 vaccination.

Problem 1: No significant difference in tumor growth between vaccinated and control groups.

| Potential Cause | Troubleshooting Suggestion |

| Poor Vaccine Immunogenicity | - Optimize Adjuvant: Ensure the use of a potent adjuvant such as CpG ODN or Montanide ISA-51 to enhance the immune response. - Xenoimmunization: Consider using a human Gp100 (hgp100) DNA or peptide vaccine in the mouse model. The slight sequence differences can break tolerance and induce a stronger cross-reactive immune response against the murine Gp100. - Combination Vaccine: Combine the Gp100 peptide or DNA with other melanoma antigens like TRP-2 to broaden the anti-tumor immune response. |

| Immunosuppressive Tumor Microenvironment (TME) | - Deplete MDSCs: Administer agents to deplete or inhibit MDSCs, such as anti-Gr-1 antibodies or all-trans retinoic acid (atRA). - Deplete Tregs: Use anti-CD25 antibodies to deplete regulatory T cells, which are known to suppress anti-tumor immunity. - Immune Checkpoint Blockade: Combine the Gp100 vaccine with checkpoint inhibitors like anti-PD-1 antibodies to reinvigorate exhausted T cells within the tumor. |

| Suboptimal Vaccination Protocol | - Vaccination Schedule: Ensure an adequate number of booster immunizations. A typical protocol involves a primary vaccination followed by one or two boosts at 1-2 week intervals. - Route of Administration: Subcutaneous or intramuscular injections are common for peptide and DNA vaccines. |

Problem 2: Initial tumor regression followed by rapid regrowth.

| Potential Cause | Troubleshooting Suggestion |

| T Cell Exhaustion | - Immune Checkpoint Blockade: Combine the vaccination with anti-PD-1 or anti-CTLA-4 antibodies to prevent T cell exhaustion and maintain anti-tumor activity. |

| Antigen Loss Variants | - Multi-Antigen Vaccine: Use a vaccine targeting multiple melanoma antigens (e.g., Gp100 and TRP-2) to reduce the likelihood of tumor escape through the loss of a single antigen. |

| Recruitment of Immunosuppressive Cells | - TME Modulation: Consider therapies that target the recruitment or function of MDSCs and Tregs throughout the experiment, not just at the time of vaccination. |

Quantitative Data Summary

The following tables summarize quantitative data from representative studies to provide a reference for expected outcomes.

Table 1: Effect of Different Gp100 Vaccination Strategies on B16 Tumor Growth